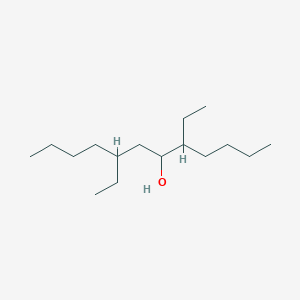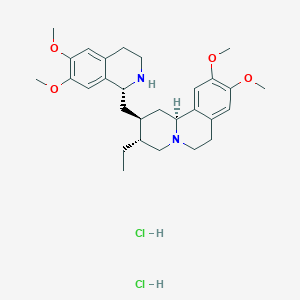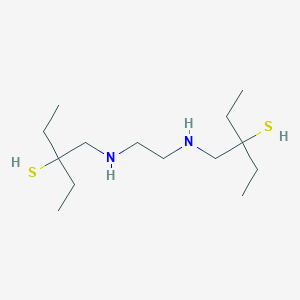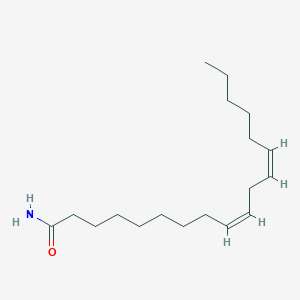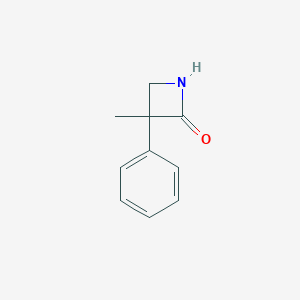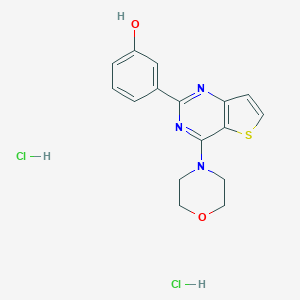
PI3-Kinase alpha Inhibitor 2 (hydrochloride)
Overview
Description
PI3-Kinase α (PI3Kα) inhibitor 2 is an inhibitor of PI3K p110α (IC50 = 2 nM in an enzyme assay). It is selective for p110α over p110β, p110γ, and PI3K C2β (IC50s = 16, 660, and 220 nM, respectively). It also inhibits mammalian target of rapamycin (mTOR; IC50 = 49 nM). PI3Kα inhibitor 2 inhibits proliferation in A375 melanoma cells with an IC50 value of 0.58 μM.
Mechanism of Action
Target of Action
The primary target of PI3-Kinase alpha Inhibitor 2 (hydrochloride), also known as 3-(4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)phenol;dihydrochloride, is the p110α catalytic subunit of PI3K . This subunit is encoded by the PIK3CA gene, which is frequently mutated in solid tumors . The PI3K p110α plays a crucial role in various biological processes, including proliferation, survival, differentiation, and metabolism .
Biochemical Pathways
The inhibition of PI3K p110α affects the PI3K/Akt/mTOR signaling pathway . This pathway is involved in cell growth and survival, and its dysregulation is commonly associated with tumorigenesis . By inhibiting PI3K p110α, the compound prevents the generation of phosphatidylinositol 3,4,5-trisphosphate (PIP3), a second messenger that recruits proteins bearing PIP3-binding pleckstrin homology (PH) domains such as Akt to the plasma membrane . This, in turn, affects downstream effector kinase pathways, including the mTOR, ERK1/2, p38 MAPK, NF-kappa-B, and JNK/SAPK pathways .
Pharmacokinetics
The compound is a potent inhibitor of PI3K p110α, with an IC50 value of 2 nM in an enzyme assay . It shows selectivity for p110α over p110β, p110γ, and PI3K C2β, with IC50 values of 16, 660, and 220 nM, respectively . .
Result of Action
The inhibition of PI3K p110α by the compound leads to a decrease in the production of PIP3, thereby reducing the activation of downstream signaling pathways involved in cell growth, survival, and other processes . This can result in reduced cell proliferation and increased apoptosis, particularly in cancer cells with overactive PI3K signaling .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the presence of other signaling molecules and the cellular context can affect the compound’s action . Additionally, factors such as pH and temperature can potentially influence the stability of the compound.
Biochemical Analysis
Biochemical Properties
PI3-Kinase alpha Inhibitor 2 (hydrochloride) plays a significant role in biochemical reactions. It interacts with the PI3Kα isoform, a lipid messenger in cellular biology . This interaction leads to the inhibition of the PI3Kα isoform, which is crucial in cancer research as abnormal activation of PI3Kα has been identified in many human tumors .
Cellular Effects
The effects of PI3-Kinase alpha Inhibitor 2 (hydrochloride) on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can induce monocyte chemotaxis, macrophage migration, increased intracellular lipid accumulation, neovascularization, and smooth muscle cell proliferation and dysfunction in lesions .
Molecular Mechanism
The molecular mechanism of action of PI3-Kinase alpha Inhibitor 2 (hydrochloride) involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It targets the active sites of both holoenzymes, inhibiting the pathway upstream as well as downstream of AKT, thus more efficiently inhibiting the PI3K/Akt/mTOR signaling pathway .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, PI3-Kinase alpha Inhibitor 2 (hydrochloride) has shown changes in its effects. It has been observed that PI3K inhibitors can revert cancer cell resistance to a broad range of therapies, including chemotherapy, radiation, and targeted therapies .
Metabolic Pathways
PI3-Kinase alpha Inhibitor 2 (hydrochloride) is involved in several metabolic pathways. It plays a role in the PI3K/Akt/mTOR signaling pathway, which regulates a wide range of cellular processes including protein synthesis, cell survival, proliferation, differentiation, senescence, motility, angiogenesis, and metabolism .
Subcellular Localization
It is known that PI3K enzymes are integral in lipid signaling and membrane trafficking to mediate a wide variety of cellular processes .
Properties
IUPAC Name |
3-(4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)phenol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S.2ClH/c20-12-3-1-2-11(10-12)15-17-13-4-9-22-14(13)16(18-15)19-5-7-21-8-6-19;;/h1-4,9-10,20H,5-8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPSXNMUJNQUDND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2SC=C3)C4=CC(=CC=C4)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride](/img/structure/B162919.png)

